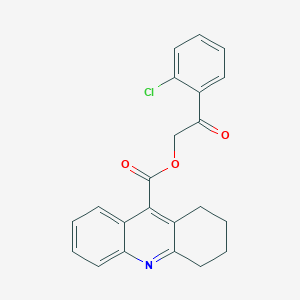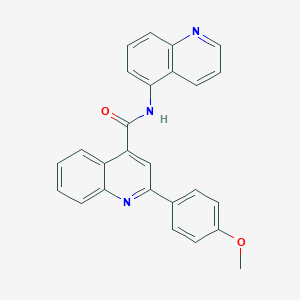![molecular formula C20H25N3O2S B432006 5,5,13-trimethyl-14-pentyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one CAS No. 488707-67-1](/img/structure/B432006.png)
5,5,13-trimethyl-14-pentyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“5,5,13-trimethyl-14-pentyl-6-oxa-17-thia-2,12,14-triazatetracyclo[87003,8011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one” is a complex organic compound with a unique tetracyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of the tetracyclic core and the introduction of various functional groups. Common synthetic routes may include:
Cyclization reactions: to form the tetracyclic core.
Functional group transformations: to introduce the methyl, pentyl, oxa, and thia groups.
Protecting group strategies: to ensure selective reactions at different stages.
Industrial Production Methods
Industrial production of complex organic compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This may include:
Scaling up reactions: from laboratory to industrial scale.
Optimization of reaction conditions: such as temperature, pressure, and solvent.
Purification techniques: such as crystallization, distillation, and chromatography.
化学反应分析
Types of Reactions
Compounds with multiple functional groups can undergo a variety of chemical reactions, including:
Oxidation and reduction reactions: to modify the oxidation state of the compound.
Substitution reactions: to replace one functional group with another.
Addition reactions: to introduce new groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: such as potassium permanganate or chromium trioxide.
Reducing agents: such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: such as halogens or nucleophiles.
Major Products Formed
The products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: may yield ketones or carboxylic acids.
Reduction: may yield alcohols or amines.
Substitution: may yield halogenated compounds or other derivatives.
科学研究应用
Chemistry
In chemistry, such compounds can be used as:
Building blocks: for the synthesis of more complex molecules.
Catalysts: or in various chemical reactions.
Biology
In biology, these compounds may have:
Bioactive properties: such as antimicrobial or anticancer activity.
Applications in drug discovery: as potential therapeutic agents.
Medicine
In medicine, they may be explored for:
Pharmacological properties: such as enzyme inhibition or receptor binding.
Development of new drugs: for various diseases.
Industry
In industry, these compounds can be used in:
Materials science: for the development of new materials with unique properties.
Chemical manufacturing: as intermediates in the production of other chemicals.
作用机制
The mechanism of action of such compounds typically involves:
Interaction with molecular targets: such as enzymes, receptors, or DNA.
Modulation of biochemical pathways: to exert their effects.
Binding to specific sites: on target molecules to inhibit or activate their function.
相似化合物的比较
Similar Compounds
Similar compounds may include other tetracyclic molecules with different functional groups. Examples include:
Tetracyclic antidepressants: with different substituents.
Polycyclic aromatic hydrocarbons: with various functional groups.
Uniqueness
The uniqueness of “5,5,13-trimethyl-14-pentyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one” lies in its specific combination of functional groups and tetracyclic structure, which may confer unique chemical and biological properties.
属性
CAS 编号 |
488707-67-1 |
|---|---|
分子式 |
C20H25N3O2S |
分子量 |
371.5g/mol |
IUPAC 名称 |
5,5,13-trimethyl-14-pentyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one |
InChI |
InChI=1S/C20H25N3O2S/c1-5-6-7-8-23-12(2)21-16-14-9-13-11-25-20(3,4)10-15(13)22-18(14)26-17(16)19(23)24/h9H,5-8,10-11H2,1-4H3 |
InChI 键 |
NDLHSVNZQFBENM-UHFFFAOYSA-N |
SMILES |
CCCCCN1C(=NC2=C(C1=O)SC3=C2C=C4COC(CC4=N3)(C)C)C |
规范 SMILES |
CCCCCN1C(=NC2=C(C1=O)SC3=C2C=C4COC(CC4=N3)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[2-(diethylamino)ethyl]-2,6-dimethyl-5-phenyl-4(1H)-pyrimidinone](/img/structure/B431929.png)
![5-methyl-4-{[1-(4-morpholinylmethyl)-1H-indol-3-yl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B431932.png)
![6-Amino-3-(4-ethoxyphenyl)-4-(4-ethylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B431947.png)
![1,3-dimethyl-6-(3-methylphenyl)-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B431951.png)
![6-(4-iodophenyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B431953.png)
![6-(2-methoxyphenyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B431954.png)
![6-tert-butyl-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B431955.png)

![2-(4-Methylphenyl)-2-oxo-1-phenylethyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B431983.png)


![2-[4-(Benzoyloxy)phenyl]-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate](/img/structure/B432001.png)
![15-(1,3-benzodioxol-5-ylmethylsulfanyl)-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene](/img/structure/B432003.png)
